Foxy-5 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

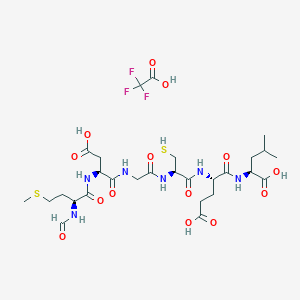

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2.C2HF3O2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3;3-2(4,5)1(6)7/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44);(H,6,7)/t14-,15-,16-,17-,18-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBGNYFFUUHBLL-HGIJKBOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43F3N6O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Foxy-5 TFA in Prostate Cancer

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the core mechanism of Foxy-5 trifluoroacetate (TFA), a Wnt5a-mimicking peptide, in the context of prostate cancer. It provides a detailed overview of its molecular interactions, cellular effects, and the experimental basis for its anti-metastatic properties.

Introduction: The Role of Wnt5a and the Rationale for Foxy-5

The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers, including prostate cancer.[1][2] Wnt5a, a member of the non-canonical Wnt family, has a complex and context-dependent role in prostate cancer progression.[1] High Wnt5a expression in prostate tumors is associated with a more favorable prognosis, suggesting a tumor-suppressive function.[3][4] Conversely, low Wnt5a expression is linked to increased metastasis. This observation forms the basis for the therapeutic strategy of restoring Wnt5a signaling in tumors with low endogenous levels.

Foxy-5 is a formylated six-amino-acid peptide designed to mimic the biological activity of Wnt5a. As a Wnt5a agonist, Foxy-5 aims to reactivate the non-canonical Wnt pathway to inhibit cancer cell migration and invasion, thereby reducing metastatic spread.

Core Mechanism of Action: Non-Canonical Wnt Signaling

Foxy-5 functions by activating the non-canonical Wnt signaling pathway, which is distinct from the canonical, β-catenin-dependent pathway. The key characteristics of Foxy-5's mechanism include:

-

β-catenin Independence: Foxy-5 does not activate β-catenin signaling. This is a crucial feature, as the canonical Wnt/β-catenin pathway is often associated with tumor progression. In some contexts within the bone microenvironment, Wnt5a signaling can even suppress the canonical pathway by promoting β-catenin degradation through the ROR2/SIAH2 axis.

-

Calcium Signaling: Foxy-5 has been shown to trigger cytosolic free calcium signaling, a hallmark of the Wnt/Ca2+ pathway.

-

Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2): Wnt5a can signal through the ROR2 receptor to mediate its effects. In the context of bone metastasis, the Wnt5a/ROR2/SIAH2 signaling axis is implicated in inducing and maintaining dormancy in prostate cancer cells.

-

Hippo Pathway Activation: Recent evidence suggests that Wnt5a signaling, through ROR2, can activate the Hippo pathway. This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activator YAP1, a known driver of cell proliferation and tumor growth.

Signaling Pathway Diagram

Caption: Foxy-5 activates non-canonical Wnt signaling pathways.

Cellular and In Vivo Effects in Prostate Cancer

The primary therapeutic effect of Foxy-5 in prostate cancer is the inhibition of metastasis. This is achieved through specific effects on cell behavior, without impacting cell viability or proliferation.

-

Inhibition of Invasion and Migration: Foxy-5 significantly reduces the invasive capacity of WNT5A-low prostate cancer cells. This effect is not observed in cells with high endogenous WNT5A levels, highlighting the targeted nature of this therapeutic approach.

-

No Effect on Proliferation or Apoptosis: In vitro and in vivo studies have consistently shown that Foxy-5 does not affect the proliferation, viability, or apoptosis of prostate cancer cells. This specificity is advantageous as it minimizes potential side effects on normal cell growth.

-

Reduction of Metastatic Spread: In orthotopic mouse models using WNT5A-low prostate cancer cells, Foxy-5 treatment led to a dramatic reduction in the metastatic dissemination to both regional and distal lymph nodes.

Quantitative Data Summary

| Cell Line | Endogenous Wnt5a Level | Foxy-5 Concentration | Effect | Quantitative Result | Citation |

| DU145 | Low | 100 µM | Inhibition of Invasion | ~40% reduction | |

| DU145-Luc | Low | 100 µM | Inhibition of Invasion | ~40% reduction | |

| PC3 | High | 100 µM | No effect on invasion | No significant change | |

| PC3M-Luc2 | High | 100 µM | No effect on invasion | No significant change |

| In Vivo Model | Cell Line | Foxy-5 Dosage | Effect on Metastasis | Quantitative Result | Citation |

| Orthotopic Xenograft | DU145-Luc | 2 mg/kg | Inhibition of Metastasis | ~90% reduction (regional lymph nodes), ~75% reduction (distal lymph nodes) | |

| Orthotopic Xenograft | DU145-Luc | 2 mg/kg | Effect on Primary Tumor | No significant effect on growth, proliferation, or apoptosis | |

| Orthotopic Xenograft | PC3M-Luc2 | 2 mg/kg | Effect on Metastasis | No significant effect |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Foxy-5.

In Vitro Cell Invasion Assay

-

Objective: To quantify the effect of Foxy-5 on the invasive potential of prostate cancer cells.

-

Methodology:

-

Chamber Preparation: BD BioCoat Matrigel Invasion Chambers (8 µm pore size) are rehydrated with serum-free medium for 2 hours at 37°C.

-

Cell Seeding: Prostate cancer cells (e.g., DU145 or PC3) are serum-starved overnight. Cells are then harvested, resuspended in serum-free medium, and 5 x 10^4 cells are seeded into the upper chamber.

-

Treatment: The medium in the upper chamber contains either vehicle control (0.9% NaCl) or Foxy-5 at the desired concentration (e.g., 100 µM).

-

Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The chambers are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and are on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.

-

Quantification: The number of invaded cells is counted in several microscopic fields. The results are expressed as the percentage of invasion relative to the vehicle-treated control.

-

Orthotopic Xenograft Mouse Model

-

Objective: To evaluate the effect of Foxy-5 on primary tumor growth and metastatic spread in an in vivo setting that mimics the prostate microenvironment.

-

Methodology:

-

Cell Preparation: Luciferase-expressing prostate cancer cells (e.g., DU145-Luc) are harvested and resuspended in a solution of PBS and Matrigel.

-

Orthotopic Injection: Male immunodeficient mice (e.g., BALB/c nude) are anesthetized. A small incision is made in the lower abdomen to expose the prostate. A suspension of tumor cells is injected into the dorsal lobe of the prostate.

-

Tumor Growth Monitoring: Primary tumor growth and metastatic dissemination are monitored weekly using bioluminescence imaging (BLI).

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. Foxy-5 (e.g., 2 mg/kg) or vehicle is administered via intraperitoneal injection on a defined schedule (e.g., every other day).

-

Endpoint Analysis: At the end of the study, mice are euthanized. The primary tumor is excised and weighed. Regional and distal lymph nodes are harvested for bioluminescence imaging and subsequent histological analysis (e.g., H&E staining, immunohistochemistry for vimentin or Ki-67).

-

Data Analysis: Tumor growth curves are generated from BLI data. The total photon flux from lymph nodes is quantified to assess metastatic burden. Statistical analysis is performed to compare treatment and control groups.

-

Experimental Workflow Diagram

Caption: Workflow for key in vitro and in vivo experiments.

Clinical Perspective and Future Directions

Foxy-5 has completed Phase 1 clinical trials, demonstrating a favorable safety profile. The primary aim of these initial studies was to establish a recommended dose for further investigation. The findings from preclinical studies strongly suggest that Foxy-5 could be a valuable anti-metastatic agent for prostate cancer patients whose tumors exhibit low or absent Wnt5a expression.

Future research will likely focus on:

-

Phase 2 Clinical Trials: Evaluating the efficacy of Foxy-5 in preventing or reducing metastasis in a targeted patient population.

-

Biomarker Development: Refining methods to accurately identify patients with low Wnt5a tumors who are most likely to benefit from Foxy-5 treatment.

-

Combination Therapies: Investigating the potential of Foxy-5 in combination with standard-of-care treatments for prostate cancer.

Conclusion

Foxy-5 TFA represents a targeted therapeutic approach for combating metastasis in a subset of prostate cancer patients. Its mechanism of action is centered on the specific activation of the non-canonical Wnt pathway in WNT5A-low cancer cells, leading to a reduction in cell invasion and metastatic spread without affecting tumor growth or cell viability. The robust preclinical data provides a strong rationale for its continued clinical development as a novel anti-metastatic agent.

References

- 1. Recent advances in understanding the role of Wnt5a in prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 4. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Foxy-5 TFA: A Technical Overview of WNT5A Signaling Pathway Activation and Anti-Metastatic Effects

Abstract

Foxy-5 TFA is a synthetic, formylated hexapeptide designed to mimic the biological activity of the WNT5A protein, a key regulator of non-canonical WNT signaling pathways. In several cancer types, particularly those with low endogenous WNT5A expression, Foxy-5 acts as a WNT5A agonist to reactivate these pathways.[1][2] The primary therapeutic effect observed in preclinical and early clinical studies is the inhibition of cancer cell migration and invasion, key processes in metastatic dissemination.[3][4] This technical guide provides an in-depth review of the WNT5A signaling pathways activated by Foxy-5, a summary of key quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and a discussion of its mechanism of action for researchers, scientists, and drug development professionals.

The WNT5A Signaling Pathway: A Core Regulator of Cell Motility

The Wnt family consists of secreted glycoproteins that regulate critical cellular processes, including cell fate, proliferation, and migration.[5] WNT5A is a prototypical ligand that activates β-catenin-independent (non-canonical) signaling cascades. Aberrant WNT5A signaling is associated with several human pathologies, including cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter. In cancers such as breast, colon, and prostate, low expression of WNT5A in the primary tumor is correlated with a higher risk of metastasis and poorer patient prognosis, suggesting a tumor-suppressive role.

Foxy-5 was developed as a therapeutic strategy to reconstitute WNT5A signaling in these WNT5A-low tumors. By mimicking WNT5A, Foxy-5 activates downstream pathways that control cytoskeletal dynamics and cell adhesion, ultimately impairing the motility and invasive capacity of cancer cells.

Mechanism of Action: Foxy-5 Activation of Non-Canonical WNT Pathways

Foxy-5 functions by binding to WNT5A receptors, primarily members of the Frizzled (FZD) family and Receptor Tyrosine Kinase-Like Orphan Receptors (ROR1/ROR2), to initiate downstream signaling. This activation predominantly follows two major non-canonical pathways: the WNT/Ca²⁺ pathway and the WNT/Planar Cell Polarity (PCP) pathway.

The WNT/Ca²⁺ Pathway

Activation of the WNT/Ca²⁺ pathway leads to the mobilization of intracellular calcium, which in turn activates calcium-dependent effector proteins. Upon binding of Foxy-5 to FZD and ROR receptors, G-proteins are activated, leading to the stimulation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, increasing cytosolic free calcium. This rise in calcium activates downstream targets such as Calmodulin-dependent protein Kinase II (CaMKII) and Protein Kinase C (PKC), which modulate cell adhesion and migration.

The WNT/Planar Cell Polarity (PCP) Pathway

The WNT/PCP pathway is a critical regulator of the actin cytoskeleton and is centrally involved in cell migration. Foxy-5 binding to the FZD/ROR receptor complex recruits the cytosolic scaffold protein Dishevelled (DVL). DVL, in turn, activates small GTPases, including RhoA and Rac1. Activation of RhoA leads to the stimulation of Rho-associated kinase (ROCK), while Rac1 activation stimulates c-Jun N-terminal kinase (JNK). These effectors orchestrate the reorganization of the actin cytoskeleton required for directed cell movement. In the context of cancer metastasis, Foxy-5-mediated activation of this pathway leads to an inhibition of migratory and invasive cellular phenotypes.

This compound: Summary of Preclinical Efficacy Data

Preclinical studies have demonstrated the anti-metastatic potential of Foxy-5 in various cancer models, particularly those with low endogenous WNT5A expression. The therapeutic effect is specific to inhibiting cell motility and dissemination, with no significant impact on primary tumor growth, cell proliferation, or apoptosis.

In Vitro Efficacy

In vitro experiments consistently show that Foxy-5 impairs the invasive capabilities of cancer cells.

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| DU145 | Prostate (WNT5A-low) | 100 µM Foxy-5, 24h | 40% reduction in cell invasion | |

| 4T1 | Mouse Breast | Foxy-5 | Impaired migration and invasion |

In Vivo Efficacy

Animal models provide strong evidence for Foxy-5's ability to reduce metastatic spread from a primary tumor.

| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |

| Orthotopic Mouse Xenograft (DU145-Luc cells) | Prostate (WNT5A-low) | 2 mg/kg Foxy-5, i.p. daily | 90% reduction in metastasis to regional lymph nodes; 75% reduction to distal lymph nodes. | |

| Orthotopic Mouse Xenograft (PC3M-Luc2 cells) | Prostate (WNT5A-high) | 2 mg/kg Foxy-5, i.p. | No significant effect on metastatic spread. | |

| Inoculation Model (4T1 cells) | Mouse Breast | Intraperitoneal (i.p.) injections | 70-90% inhibition of metastasis to lungs and liver. | |

| Xenograft Mouse Model | Human Colon | 2 mg/kg Foxy-5, i.p. | Reduced number of colonic cancer stem cells. |

Key Experimental Protocols

The following sections detail standardized protocols used to evaluate the efficacy and mechanism of Foxy-5.

In Vitro Cell Invasion Assay (Boyden Chamber)

This assay quantifies the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.

Methodology:

-

Preparation: Coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Culture cancer cells to sub-confluency. Resuspend serum-starved cells in a serum-free medium containing the desired concentration of Foxy-5 or vehicle control. Add 1 x 10⁵ cells to the upper chamber.

-

Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Staining: After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the lower surface with methanol and stain with crystal violet.

-

Quantification: Elute the stain and measure absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields. The reduction in invasion is calculated relative to the vehicle-treated control.

In Vivo Orthotopic Xenograft Model

This protocol establishes a clinically relevant tumor model to assess the impact of Foxy-5 on metastasis in a living organism.

Methodology:

-

Cell Preparation: Use luciferase-expressing cancer cells (e.g., DU145-Luc) to allow for non-invasive monitoring of tumor growth and metastasis.

-

Orthotopic Injection: Surgically inject the cancer cells into the relevant organ (e.g., the prostate gland) of immunodeficient mice (e.g., NMRI nude mice).

-

Tumor Establishment: Allow the primary tumor to establish for 1-3 weeks. Monitor tumor growth via bioluminescence imaging (BLI).

-

Treatment: Once tumors are detectable in a majority of the animals, randomize them into treatment groups. Administer Foxy-5 (e.g., 2 mg/kg) or vehicle (e.g., 0.9% NaCl) via intraperitoneal (i.p.) injection on a predetermined schedule (e.g., daily or every other day).

-

Monitoring: Perform weekly BLI to quantify the photon flux from the primary tumor and metastatic sites (e.g., lymph nodes, lungs).

-

Endpoint Analysis: At the end of the study, sacrifice the animals and perform necropsies. Excise the primary tumor and metastatic tissues.

-

Tissue Analysis: Analyze tissues using immunohistochemistry (IHC) for human-specific markers to confirm the presence of tumor cells and for proliferation markers (e.g., Ki-67) to assess effects on cell division.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Foxy 5 TFA | CAS#:881188-51-8 | Chemsrc [chemsrc.com]

- 3. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Wnt-5a - Wikipedia [en.wikipedia.org]

Foxy-5 TFA: A Technical Guide to its Anti-Metastatic Mechanism in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. The Wnt signaling pathway, a crucial regulator of embryonic development and tissue homeostasis, is frequently dysregulated in cancer, contributing to tumor progression and metastasis. Wnt-5a, a member of the non-canonical Wnt signaling family, has emerged as a key suppressor of cancer cell migration and invasion in several cancer types, including breast, prostate, and colon cancer.[1] Loss of Wnt-5a expression in primary tumors is often associated with a more aggressive phenotype and a higher likelihood of metastasis.[1]

Foxy-5 TFA is a synthetic formylated hexapeptide that mimics the biological activity of Wnt-5a.[2][3] It is designed to reconstitute Wnt-5a signaling in tumors with low endogenous expression of this protein, thereby inhibiting cancer cell motility and preventing metastatic spread.[1] This technical guide provides an in-depth overview of the role of this compound in inhibiting cancer cell migration, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Reconstituting Non-Canonical Wnt-5a Signaling

Foxy-5 exerts its anti-migratory effects by activating the non-canonical Wnt signaling pathway, which is independent of β-catenin. Upon binding to its receptors, likely members of the Frizzled (Fzd) family and the orphan receptor tyrosine kinase ROR2, Foxy-5 initiates a signaling cascade that leads to the activation of downstream effectors such as Dishevelled (Dvl). This, in turn, influences the activity of small GTPases like RhoA and Rac1, which are critical regulators of the actin cytoskeleton. The subsequent cytoskeletal rearrangements result in increased cell adhesion and a reduction in migratory and invasive capabilities. Unlike canonical Wnt signaling, which promotes cell proliferation, the Foxy-5-activated non-canonical pathway does not affect cancer cell proliferation or apoptosis, making it a targeted anti-metastatic agent.

Quantitative Data on the Efficacy of Foxy-5

The anti-metastatic potential of Foxy-5 has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

In Vivo Efficacy of Foxy-5 in Preclinical Models

| Cancer Type | Animal Model | Cell Line | Foxy-5 Treatment | Outcome | Reference |

| Breast Cancer | Athymic BALB/c mice | 4T1 | 40 µ g/mouse , i.p. | 70-90% inhibition of lung and liver metastasis | |

| Prostate Cancer | Orthotopic xenograft in male nude mice | DU145 (WNT5A-low) | 2 mg/kg, i.p., every other day | 90% inhibition of metastasis to regional lymph nodes and 75% to distal lymph nodes. | |

| Prostate Cancer | Orthotopic xenograft in male nude mice | PC3 (WNT5A-high) | 2 mg/kg, i.p., every other day | No significant effect on metastasis |

In Vitro Efficacy of Foxy-5 on Cancer Cell Invasion

| Cell Line | Assay Type | Foxy-5 Concentration | Incubation Time | Result | Reference |

| 4T1 (Breast Cancer) | Modified Boyden Chamber | Not specified | Not specified | Significant inhibition of migration | |

| DU145 (Prostate Cancer) | Matrigel Invasion Assay | 100 µM | 24 hours | ~40% reduction in cell invasion | |

| PC3 (Prostate Cancer) | Matrigel Invasion Assay | 100 µM | 24 hours | No significant effect on cell invasion |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-migratory effects of Foxy-5.

In Vitro Cell Invasion Assay (Modified Boyden Chamber)

This assay quantifies the ability of cancer cells to migrate through a porous membrane coated with an extracellular matrix (ECM) protein, mimicking the basement membrane.

Materials:

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

-

Matrigel™ or other ECM protein solution

-

Cancer cell line of interest (e.g., DU145)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum as a chemoattractant)

-

This compound

-

Calcein AM or Crystal Violet for cell staining and quantification

-

Cotton swabs

Protocol:

-

Coating the Inserts: Thaw Matrigel™ on ice. Dilute to the desired concentration with cold, serum-free medium. Add a thin layer (e.g., 50 µL) to the upper surface of the Boyden chamber inserts and incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cancer cells to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add complete medium (chemoattractant) to the lower wells of the Boyden chamber. In the upper chamber of the inserts, add the cell suspension. For the treatment group, add Foxy-5 to the cell suspension at the desired concentration (e.g., 100 µM). Include a vehicle control group.

-

Incubation: Incubate the chambers at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (e.g., 24 hours).

-

Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with Crystal Violet. Alternatively, for fluorescent quantification, pre-label cells with Calcein AM before seeding and measure the fluorescence of the invaded cells using a plate reader.

In Vivo Orthotopic Xenograft Model of Metastasis

This model recapitulates the metastatic process by implanting cancer cells into the corresponding organ of an immunocompromised mouse.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Luciferase-expressing cancer cells (for bioluminescence imaging)

-

Matrigel™

-

Surgical instruments

-

This compound

-

Bioluminescence imaging system

-

D-luciferin

Protocol:

-

Cell Preparation: Culture luciferase-expressing cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel™ on ice.

-

Tumor Cell Inoculation: Anesthetize the mice. For a breast cancer model, inject the cell suspension (e.g., 1 x 10^6 cells in 50 µL) into the mammary fat pad. For a prostate cancer model, surgically expose the prostate and inject the cells directly into the dorsal lobe.

-

Tumor Growth Monitoring: Monitor primary tumor growth using bioluminescence imaging. Once tumors are established and reach a predetermined size, randomize the mice into treatment and control groups.

-

Foxy-5 Administration: Administer Foxy-5 (e.g., 2 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at a specified frequency (e.g., every other day).

-

Metastasis Assessment: At the end of the study, sacrifice the mice and harvest primary tumors and distant organs (e.g., lungs, liver, lymph nodes). Quantify metastatic burden using bioluminescence imaging of excised organs or through histological analysis (e.g., H&E staining) to count metastatic nodules.

Conclusion

This compound represents a promising therapeutic strategy for the prevention of metastasis in cancers characterized by low Wnt-5a expression. Its targeted mechanism of action, which focuses on inhibiting cell migration and invasion without affecting cell proliferation, offers a favorable safety profile. The robust preclinical data, supported by detailed experimental methodologies, provide a strong rationale for its continued clinical development. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the anti-metastatic properties of Foxy-5.

References

- 1. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 3. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Foxy-5 TFA Effects on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in cancer progression and metastasis. Foxy-5, a Wnt5a-mimicking peptide, has emerged as a promising therapeutic agent due to its potential to modulate this transition. This technical guide provides an in-depth analysis of the effects of Foxy-5 trifluoroacetate (TFA) on EMT. It details the underlying signaling pathways, presents quantitative data from preclinical studies, and offers comprehensive experimental protocols for researchers investigating this compound. The guide is intended to serve as a core resource for scientists and professionals in the field of oncology and drug development.

Introduction: Foxy-5 and the Epithelial-Mesenchymal Transition

The epithelial-mesenchymal transition is a cellular program where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype.[1][2][3] This transition is critical during embryonic development and is also hijacked by cancer cells to facilitate metastasis.[3] The process is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[1]

The Wnt signaling pathway plays a crucial, albeit complex, role in regulating EMT. Wnt5a, a member of the Wnt family, is a key ligand that primarily activates non-canonical Wnt signaling pathways. Depending on the cellular context, Wnt5a can either promote or suppress EMT and cancer progression. In several cancers, including breast, prostate, and colon cancer, loss of Wnt5a expression is associated with increased tumor cell motility and poorer prognosis, suggesting a tumor-suppressive role.

Foxy-5 is a formylated, six-amino-acid peptide designed to mimic the effects of Wnt5a. As a Wnt5a agonist, Foxy-5 binds to Wnt receptors, such as Frizzled-2 and -5, to activate downstream signaling. Its primary mechanism involves the non-canonical, β-catenin-independent pathways, often leading to an increase in intracellular calcium levels. By reconstituting Wnt5a signaling, Foxy-5 TFA aims to inhibit cancer cell migration, invasion, and ultimately, metastasis.

Mechanism of Action: Foxy-5 and EMT-Related Signaling

Foxy-5 exerts its influence on EMT by activating specific non-canonical Wnt signaling cascades, which are distinct from the canonical Wnt/β-catenin pathway.

-

Activation of Non-Canonical Pathways: Upon binding to Frizzled receptors, Foxy-5 initiates signaling that can proceed through the Wnt/Ca2+ pathway. This leads to the activation of downstream effectors such as Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). This signaling cascade has been shown to inhibit EMT markers and reduce cellular motility in colon carcinoma cell lines.

-

Independence from β-Catenin: A key feature of Foxy-5's action is its independence from the canonical Wnt pathway, which involves the stabilization and nuclear translocation of β-catenin. In many cancers where Wnt5a and Foxy-5 show anti-metastatic effects, they do not alter the levels of active β-catenin. In some contexts, such as colon cancer, Wnt5a signaling can even antagonize the canonical pathway, leading to a reduction in active β-catenin and its downstream targets.

-

Regulation of EMT Transcription Factors: The EMT process is driven by a set of key transcription factors, including Snail, Slug, Twist, and ZEB1/2, which directly repress E-cadherin expression. Studies on Wnt5a have demonstrated that its signaling can lead to the downregulation of transcription factors like Twist and ZEB1, thereby inducing an epithelial phenotype by enhancing E-cadherin expression.

-

Cytoskeletal Reorganization: Non-canonical Wnt signaling is known to influence the actin cytoskeleton. Wnt5a-mediated PKC signaling can promote the formation of actin stress fibers, a process required for cell motility. However, in the context of suppressing metastasis, the overall effect of Foxy-5 is a reduction in the migratory and invasive capacity of cancer cells.

Quantitative Data on this compound Effects

The following tables summarize key quantitative findings from preclinical studies investigating the impact of Foxy-5 on cell behavior and EMT markers.

| Table 1: Effect of Foxy-5 on Cancer Cell Migration and Invasion (In Vitro) | |||

| Cancer Type | Cell Line | Assay | Observed Effect |

| Breast Cancer | 4T1 | Migration & Invasion Assays | Impaired migration and invasion; no effect on proliferation or apoptosis. |

| Prostate Cancer | DU145 (WNT5A-low) | Invasion Assay | Significant reduction in cell invasion after a 2-hour exposure to Foxy-5. |

| Prostate Cancer | PC3 (WNT5A-high) | Invasion Assay | No significant effect on invasion. |

| Colon Cancer | HT-29, Caco-2 | Not Specified | Foxy-5 shown to affect intracellular signaling implicated in CSC regulation. |

| Table 2: Effect of Foxy-5 on EMT Marker Expression | |||

| Cancer Type | Model System | Marker | Change in Expression |

| Colon Cancer | Colon Carcinoma Cell Lines | E-cadherin | Increased expression. |

| Colon Cancer | Colon Carcinoma Cell Lines | Twist, ZEB1 | Downregulation of these transcription factors. |

| Colon Cancer | Xenograft Mouse Model (HT-29, Caco-2) | Active β-catenin | Reduced levels. |

| Colon Cancer | Xenograft Mouse Model (HT-29, Caco-2) | ALDH, DCLK1 (CSC markers) | Reduced expression. |

| Table 3: Effect of Foxy-5 on Metastasis (In Vivo) | |||

| Cancer Type | Model | Treatment | Outcome |

| Breast Cancer | 4T1 cells inoculated in mice | Intraperitoneal injections of Foxy-5 | 70% to 90% inhibition of metastasis to lungs and liver. |

| Prostate Cancer | Orthotopic xenograft (DU145-Luc cells) | Intraperitoneal injections of Foxy-5 | 90% inhibition of dissemination to regional lymph nodes and 75% to distal lymph nodes. |

| Prostate Cancer | Orthotopic xenograft (PC3M-Luc2 cells) | Intraperitoneal injections of Foxy-5 | No effect on metastasis. |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Foxy-5's effects. The following are standard protocols for key experiments.

Cell Culture and this compound Treatment

-

Cell Lines: Utilize cancer cell lines with low endogenous WNT5A expression for optimal effect, such as DU145 (prostate) or HT-29 (colon), and corresponding high-WNT5A lines like PC3 (prostate) as controls.

-

Culture Conditions: Maintain cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound powder in a suitable solvent like sterile water or DMSO to create a stock solution (e.g., 1 mM). Further dilute in culture medium to the desired final concentration (e.g., 100 µM) for experiments.

-

Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 2 to 24 hours or longer) depending on the assay.

Western Blotting for EMT Markers

This technique is used to quantify the expression levels of key epithelial and mesenchymal proteins.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., rabbit anti-E-cadherin, mouse anti-Vimentin, rabbit anti-N-cadherin) and a loading control (e.g., mouse anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.

Immunofluorescence Staining for EMT Markers

This method allows for the visualization of EMT marker expression and localization within cells.

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with this compound as required.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with a solution containing BSA (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate with primary antibodies for EMT markers (e.g., E-cadherin, Vimentin) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Cell Migration and Invasion Assays

Wound Healing (Scratch) Assay: This assay measures collective cell migration.

-

Monolayer Creation: Grow cells to 90-100% confluency in a multi-well plate.

-

Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a culture insert.

-

Treatment and Imaging: Replace the medium with fresh medium containing this compound or a vehicle control. Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the area of the wound at each time point to quantify the rate of wound closure.

Transwell (Boyden Chamber) Assay: This assay quantifies the migratory and invasive potential of individual cells.

-

Setup: Use transwell inserts with a porous membrane (e.g., 8 µm pores). For invasion assays, coat the top of the membrane with a layer of Matrigel.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the transwell insert.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to the upper and/or lower chambers as per the experimental design.

-

Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 24 hours).

-

Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with a stain like crystal violet.

-

Analysis: Count the number of stained cells in several microscopic fields to determine the extent of migration or invasion.

Visualizations: Signaling Pathways and Workflows

References

Foxy-5 TFA as a non-canonical Wnt pathway agonist

An In-depth Technical Guide to Foxy-5 TFA: A Non-Canonical Wnt Pathway Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a formylated, six-amino-acid peptide that mimics the action of WNT5A, a key ligand in the non-canonical Wnt signaling pathway.[1][2] WNT5A expression levels have been correlated with patient prognosis in several cancers; for instance, high WNT5A expression is associated with a more favorable prognosis in prostate and breast cancer.[3][4][5] This suggests that restoring WNT5A signaling in tumors with low expression could be a viable therapeutic strategy. Foxy-5 was developed to act as a WNT5A agonist, specifically to inhibit cancer cell migration and metastasis without affecting cell proliferation or apoptosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathway and experimental workflows.

Core Mechanism of Action: Non-Canonical Wnt Signaling

Foxy-5 functions as a WNT5A mimetic, activating the β-catenin-independent, non-canonical Wnt signaling pathway. This pathway is crucial in regulating cell polarity, motility, and adhesion. Upon binding to its receptors, primarily Frizzled-2 (FZD2) and Frizzled-5 (FZD5), Foxy-5 initiates a signaling cascade. This leads to the activation of Dishevelled (DVL), which in turn can trigger two main branches: the Wnt/Planar Cell Polarity (PCP) pathway and the Wnt/Ca²⁺ pathway.

The Foxy-5-induced activation predominantly follows the Wnt/Ca²⁺ pathway. This involves G-protein-mediated activation of Phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to the activation of downstream effectors such as Protein Kinase C (PKC), Calcineurin, and Ca²⁺/calmodulin-dependent kinase II (CAMKII). This cascade ultimately influences cytoskeletal remodeling and reduces cancer cell motility and invasion.

Quantitative Data Summary

The efficacy of Foxy-5 has been quantified in various preclinical and clinical studies. The data highlights its specific anti-metastatic effects.

Table 1: In Vitro Efficacy of Foxy-5

| Cell Line | Assay Type | Concentration | Duration | Result | Reference |

| DU145 (Prostate Cancer) | Transwell Invasion | 100 µM | 24 hours | 40% reduction in cell invasion | |

| DU145 & DU145-Luc | MTT Viability | 50 / 100 µM | 24 hours | No significant effect on cell viability | |

| DU145 & DU145-Luc | Apoptosis Assay | 50 / 100 µM | 24 hours | No significant effect on apoptosis |

Table 2: In Vivo Efficacy of Foxy-5

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Result | Reference |

| WNT5A-low Prostate Cancer (DU145 cells) | Orthotopic Xenograft Mouse | 2 mg/kg, IP, daily, 3-9 weeks | Metastatic Dissemination | 90% reduction to regional lymph nodes; 75% reduction to distal lymph nodes | |

| Human Colon Cancer | Xenograft Mouse | 2 mg/kg, IP, 9 times/day, 7-23 days | Cancer Stem Cells | Reduction in the number of colonic cancer stem cells | |

| ERα-negative Breast Cancer | Murine Model | Not Specified | Metastasis | Significant reduction in liver and lung metastases |

Table 3: Clinical Trial Data (Phase II NeoFox Study)

| Indication | Study Design | Treatment Arm | Outcome Measure | Result (vs. Placebo) | Reference |

| Stage II/III Colon Cancer | Randomized, Placebo-controlled | Foxy-5, SC, 3x/week pre-op | TNM Staging | Significant downstaging (p=0.012) | |

| Stage II/III Colon Cancer | Randomized, Placebo-controlled | Foxy-5, SC, 3x/week pre-op | Vascular Invasion | Significant reduction (p=0.0097) | |

| Stage II/III Colon Cancer | Randomized, Placebo-controlled | Foxy-5, SC, 3x/week pre-op | Perineural Invasion | Significant reduction (p=0.0088) | |

| Stage II/III Colon Cancer | Dose-intensification extension | Foxy-5, SC, daily | Safety/Tolerability | Well tolerated |

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon existing research. Below are protocols for key assays used to evaluate Foxy-5.

Protocol 1: In Vitro Transwell Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Methodology:

-

Preparation of Inserts: Thaw Matrigel Basement Membrane Matrix on ice. Dilute with cold, serum-free medium and apply a thin layer to the top of 24-well Transwell inserts (8.0 µm pore size). Allow the gel to solidify by incubating at 37°C for at least 30 minutes.

-

Cell Preparation: Culture WNT5A-low cancer cells (e.g., DU145 prostate cancer cells) to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

-

Assay Setup: Add 500 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the 24-well plate.

-

Treatment and Seeding: Add this compound (e.g., to a final concentration of 100 µM) or vehicle control to the media for both the upper and lower chambers. Seed 100-200 µL of the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Carefully remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fix the invaded cells on the bottom of the membrane with 4% paraformaldehyde or 70% ethanol for 15 minutes.

-

Stain the cells with 0.2% Crystal Violet for 10 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Count the stained, invaded cells in several representative fields of view under a microscope. Calculate the average and compare the cell counts between Foxy-5 treated and control groups.

-

Protocol 2: In Vivo Orthotopic Prostate Cancer Mouse Model

This model assesses the anti-metastatic efficacy of Foxy-5 in a biologically relevant tumor microenvironment.

Methodology:

-

Cell Preparation: Culture luciferase-labeled WNT5A-low prostate cancer cells (e.g., DU145-Luc) and harvest during the exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS/Matrigel mixture) for injection.

-

Orthotopic Implantation: Anesthetize male immunodeficient mice (e.g., NOD/SCID). Make a small abdominal incision to expose the prostate. Inject approximately 1 x 10⁶ DU145-Luc cells in a small volume (~20-30 µL) directly into one of the prostate lobes. Suture the incision.

-

Tumor Establishment and Grouping: Allow 1-2 weeks for primary tumors to establish. Monitor tumor take and initial size using bioluminescence imaging (BLI). Randomize mice into treatment and control groups with similar average tumor bioluminescence.

-

Treatment Administration:

-

Foxy-5 Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection once daily.

-

Control Group: Administer an equivalent volume of the vehicle (e.g., 0.9% NaCl) on the same schedule.

-

-

Monitoring: Perform weekly BLI to monitor the growth of the primary tumor and the development of metastases in regional (iliac, sacral) and distal lymph nodes and other organs. Also, monitor animal body weight and general health.

-

Endpoint Analysis: After the pre-determined study duration (e.g., 9 weeks), euthanize the mice.

-

Excise the primary tumor and weigh it.

-

Harvest regional and distal lymph nodes, lungs, liver, and other relevant organs.

-

Perform ex vivo BLI on all harvested tissues to quantify metastatic burden.

-

Fix tissues in formalin for subsequent histopathological analysis (e.g., H&E staining, IHC for human cytokeratin) to confirm the presence of micrometastases.

-

-

Statistical Analysis: Compare the incidence and burden of metastasis between the Foxy-5 and control groups using appropriate statistical tests.

Conclusion

This compound represents a targeted therapeutic approach aimed at restoring non-canonical WNT5A signaling to combat cancer metastasis. Preclinical data robustly demonstrates its ability to inhibit cancer cell invasion and metastatic spread in WNT5A-low cancer models without impacting primary tumor growth or cell viability. Early clinical data from the NeoFox trial in colon cancer patients further supports these findings, showing a significant reduction in pathological markers of invasion and metastasis after a short treatment window. Foxy-5's specific mechanism of action, targeting cell motility rather than proliferation, positions it as a promising candidate for neoadjuvant or adjuvant therapy to prevent recurrence and improve outcomes for patients with WNT5A-deficient tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 4. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WNT5A as a therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Foxy-5 TFA: A Deep Dive into its Impact on the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foxy-5, a formylated hexapeptide mimetic of the Wnt5a protein, is emerging as a promising anti-metastatic agent. By activating non-canonical Wnt signaling pathways, Foxy-5 has demonstrated a significant ability to inhibit cancer cell migration and invasion in preclinical models of various cancers, including prostate, breast, and colon cancer. This technical guide provides a comprehensive overview of the core mechanisms of Foxy-5, its impact on the tumor microenvironment (TME), and detailed methodologies from key preclinical and clinical investigations. Particular focus is placed on its role in modulating cancer cell motility, its interaction with stromal components such as cancer-associated fibroblasts (CAFs), and its potential to influence the immune landscape of tumors.

Introduction: The Role of Wnt5a and the Rationale for Foxy-5

The Wnt signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers. The Wnt family of secreted glycoproteins can be broadly divided into two major branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. While the canonical pathway is often associated with cell proliferation, the non-canonical pathway, primarily activated by ligands such as Wnt5a, is intricately involved in regulating cell polarity, migration, and invasion.[1][2][3]

In several cancer types, including prostate and breast cancer, low expression of Wnt5a in the primary tumor is correlated with a higher risk of metastasis and poorer patient prognosis.[4][5] This observation forms the basis for the therapeutic hypothesis that restoring Wnt5a signaling in Wnt5a-low tumors could be an effective anti-metastatic strategy. Foxy-5 is a Wnt5a-mimicking peptide designed to do just that. It is a six-amino-acid peptide with a formylated N-terminus which increases its stability. Foxy-5 acts as a Wnt5a agonist, binding to its receptors and activating downstream signaling cascades.

Mechanism of Action: Activating Non-Canonical Wnt Signaling

Foxy-5 functions by binding to Frizzled (FZD) receptors, specifically FZD2 and FZD5, and the co-receptor ROR2 (Receptor Tyrosine Kinase-like Orphan Receptor 2). This binding initiates the non-canonical Wnt signaling pathways, primarily the Wnt/Planar Cell Polarity (PCP) and Wnt/Ca2+ pathways.

Signaling Pathways

The activation of these pathways by Foxy-5 leads to a cascade of intracellular events that ultimately impact cell motility and adhesion.

Impact on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). Foxy-5's influence extends beyond the cancer cells to modulate this intricate environment.

Cancer-Associated Fibroblasts (CAFs)

CAFs are a major component of the tumor stroma and are known to promote tumor progression and metastasis. Wnt5a signaling plays a crucial role in the communication between cancer cells and CAFs. Studies have shown that CAFs can be a source of Wnt5a, which in turn can promote cancer cell invasion. In gastric cancer, CAFs have been shown to provide both Wnt5a and its receptor ROR2 to cancer cells, enhancing their migratory capabilities. In ovarian cancer, Wnt5a from CAFs supports the cancer stem cell niche. While direct studies on Foxy-5's effect on CAFs are limited, its ability to mimic Wnt5a suggests it could modulate the pro-tumorigenic functions of these cells.

Immune Cell Infiltration

The immune landscape of the TME is a key determinant of cancer progression and response to therapy. Wnt5a signaling has been implicated in regulating immune cell infiltration. Some studies suggest that non-canonical Wnt signaling, activated by Wnt5a, may promote the migration of T-cells into the tumor. In glioblastoma, higher Wnt5a expression was associated with increased T-cell infiltration and better patient survival. Conversely, Wnt5a has also been linked to the promotion of a pro-inflammatory and immunosuppressive TME in some contexts. The precise impact of Foxy-5 on the tumor immune microenvironment is an active area of investigation.

Preclinical and Clinical Evidence

A substantial body of preclinical evidence supports the anti-metastatic potential of Foxy-5. These studies have primarily utilized in vitro cell-based assays and in vivo animal models.

Quantitative Data from Preclinical Studies

| Study Focus | Cancer Type | Model System | Key Findings | Reference(s) |

| Metastasis Inhibition | Prostate Cancer | Orthotopic xenograft mouse model (DU145 cells) | Inhibition of initial metastatic dissemination to regional and distal lymph nodes by 90% and 75%, respectively. | |

| Metastasis Inhibition | Breast Cancer | 4T1 mouse breast cancer model | Inhibition of metastasis to the lungs and liver by 70% to 90%. | |

| Cell Invasion | Prostate Cancer | Boyden chamber assay (DU145 cells) | Foxy-5 (100 μM) inhibited tumor cell invasion by 40%. | |

| Cancer Stem Cells | Colon Cancer | Xenograft mouse model (HT-29 and Caco-2 cells) | Reduced expression of cancer stem cell markers ALDH and DCLK1. | |

| Downstream Targets | Colon Cancer | Xenograft mouse model | Reduced expression of the β-catenin target ASCL2 and COX-2; increased expression of 15-PGDH. |

Clinical Trials: The NeoFox Study

The NeoFox study is a Phase II clinical trial investigating Foxy-5 as a neoadjuvant therapy in patients with stage II/III colon cancer with low Wnt5a expression.

Preliminary Findings:

-

Significant reduction in venous and perineural invasion.

-

Increase in TNM downstaging.

-

Well-tolerated with an acceptable safety profile.

The study plan for the NeoFox trial has been revised to focus on endpoints measured at the time of surgery, given the unexpectedly positive early observations. The trial is also exploring higher doses of Foxy-5.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical studies of Foxy-5.

Orthotopic Xenograft Mouse Model (Prostate Cancer)

This model is used to assess the in vivo efficacy of Foxy-5 on primary tumor growth and metastasis.

Boyden Chamber Invasion Assay

This in vitro assay quantifies the effect of Foxy-5 on cancer cell invasion through a basement membrane matrix.

Future Directions and Conclusion

Foxy-5 represents a novel and targeted approach to anti-metastatic therapy. Its mechanism of action, centered on the restoration of non-canonical Wnt5a signaling, offers a unique strategy to combat cancer spread. The promising preclinical data, coupled with the early positive signals from the NeoFox clinical trial, underscore the potential of Foxy-5 in the oncologist's armamentarium.

Future research should focus on several key areas:

-

Elucidating the detailed impact of Foxy-5 on the broader tumor microenvironment , including its effects on various CAF subpopulations and the full spectrum of immune cells.

-

Identifying predictive biomarkers beyond Wnt5a expression to better select patients who are most likely to respond to Foxy-5 therapy.

-

Investigating combination therapies , where Foxy-5's anti-metastatic properties could be synergistic with conventional chemotherapy or immunotherapy.

References

Unveiling the Molecular Tussle: Foxy-5 TFA's Conquest Over Breast Cancer Cell Metastasis

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

Core Abstract: Metastasis, the insidious spread of cancer cells, remains the primary driver of mortality in breast cancer patients. Foxy-5 TFA, a synthetic hexapeptide mimetic of the endogenous Wnt-5a protein, has emerged as a promising therapeutic agent that specifically targets the migratory and invasive machinery of breast cancer cells. This in-depth technical guide elucidates the molecular targets of this compound in breast cancer cells, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved. This compound reactivates the non-canonical Wnt signaling pathway, a crucial tumor-suppressive cascade that is often silenced in aggressive breast cancers. By doing so, it effectively throws a wrench in the gears of cancer cell motility, inhibiting their ability to disseminate from the primary tumor. This guide provides a foundational resource for understanding and advancing the therapeutic potential of this compound in the fight against metastatic breast cancer.

The Molecular Underpinnings of this compound's Anti-Metastatic Action

This compound is a formylated hexapeptide designed to mimic the biological activity of Wnt-5a, a secreted signaling protein that plays a pivotal role in embryonic development and tissue homeostasis.[1][2] In the context of breast cancer, the loss of Wnt-5a expression is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[3][4] this compound acts as a Wnt-5a agonist, effectively reconstituting this lost signaling in cancer cells that lack endogenous Wnt-5a.[3]

The primary molecular targets of this compound are the Frizzled (Fzd) family of transmembrane receptors, specifically Frizzled-2 (Fzd2) and Frizzled-5 (Fzd5) . Upon binding to these receptors, this compound initiates a cascade of intracellular events characteristic of the non-canonical Wnt signaling pathway , which is independent of the proto-oncogene β-catenin. This signaling pathway culminates in the inhibition of cancer cell migration and invasion, the key drivers of metastasis. Notably, this compound's mechanism of action is cytostatic rather than cytotoxic, as it does not significantly impact cancer cell proliferation or apoptosis.

A critical aspect of this compound's therapeutic potential lies in its ability to modulate the tumor microenvironment. Some studies have suggested that Wnt-5a signaling can influence the behavior of immune cells and stromal cells, further impeding the metastatic process.

The Non-Canonical Wnt Signaling Cascade Activated by this compound

The binding of this compound to Frizzled receptors triggers a complex and multifaceted signaling cascade within the breast cancer cell. This pathway is broadly categorized into the Wnt/Ca2+ pathway and the Planar Cell Polarity (PCP) pathway, both of which contribute to the regulation of cell motility and cytoskeletal dynamics.

Quantitative Assessment of this compound's Efficacy

The anti-metastatic properties of this compound have been quantified in both in vitro and in vivo models of breast cancer. These studies provide compelling evidence of its ability to inhibit key processes in the metastatic cascade.

| Parameter Assessed | Cell Line | Assay Type | This compound Concentration | Result | Reference |

| In Vitro Effects | |||||

| Cell Migration | 4T1 (murine breast cancer) | Modified Boyden Chamber | Not specified | Significant inhibition | |

| Cell Invasion | 4T1 (murine breast cancer) | Matrigel Invasion Assay | Not specified | Significant inhibition | |

| Cell Proliferation | 4T1 (murine breast cancer) | Not specified | Not specified | No significant effect | |

| Apoptosis | 4T1 (murine breast cancer) | Not specified | Not specified | No significant effect | |

| In Vivo Effects | |||||

| Metastasis to Lungs and Liver | 4T1 (murine breast cancer) | Orthotopic injection | i.p. injections | 70-90% inhibition |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for the key experiments cited.

Cell Culture

The murine breast cancer cell line 4T1, which lacks endogenous Wnt-5a expression but expresses Frizzled-2 and Frizzled-5 receptors, is a suitable model for these studies. Cells are cultured in a suitable medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Migration Assay (Modified Boyden Chamber)

-

Cell Preparation: 4T1 cells are grown to 70-80% confluency, harvested, and resuspended in serum-free medium.

-

Assay Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Cell Seeding: The cell suspension is added to the upper chamber of the Transwell insert, with or without varying concentrations of this compound.

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained cells is then counted in several microscopic fields to determine the extent of migration.

In Vitro Invasion Assay (Matrigel-coated Boyden Chamber)

This assay is similar to the migration assay, with the key difference being that the Transwell membrane is coated with a layer of Matrigel, a basement membrane extract. This requires the cells to actively degrade the extracellular matrix to invade and migrate through the membrane.

In Vivo Metastasis Model

-

Cell Inoculation: 4T1 cells are injected into the mammary fat pad of immunocompromised or immunocompetent mice (e.g., BALB/c).

-

Treatment: Mice are treated with intraperitoneal (i.p.) injections of this compound or a vehicle control at specified doses and frequencies.

-

Metastasis Assessment: After a predetermined period, the mice are euthanized, and their lungs and livers are harvested. The number and size of metastatic nodules are quantified, often through histological analysis of tissue sections.

Estrogen Receptor Alpha (ERα) Upregulation: A Retracted Finding

It is crucial to note that a previously published study suggesting that this compound can upregulate Estrogen Receptor alpha (ERα) in ERα-negative breast cancer cells, thereby potentially sensitizing them to endocrine therapies like tamoxifen, has been retracted. Therefore, this potential mechanism of action should be approached with extreme caution and requires further independent validation.

Future Directions and Therapeutic Implications

This compound represents a novel and targeted approach to combating breast cancer metastasis. Its ability to reactivate a key tumor-suppressive pathway without causing systemic toxicity makes it an attractive candidate for further clinical development. Phase I and Ib clinical trials have been conducted to evaluate the safety, tolerability, and pharmacodynamics of Foxy-5 in patients with metastatic breast, colon, or prostate cancer. These studies have shown a favorable safety profile and have helped to define the recommended dose for future Phase II studies.

Future research should focus on:

-

Identifying predictive biomarkers: Determining which patients are most likely to respond to this compound therapy, likely those with low or absent Wnt-5a expression in their tumors.

-

Combination therapies: Investigating the synergistic effects of this compound with conventional chemotherapy, targeted therapies, and immunotherapies.

-

Elucidating downstream effectors: Further dissecting the non-canonical Wnt signaling pathway to identify additional therapeutic targets.

By continuing to unravel the molecular intricacies of this compound's action, the scientific community can pave the way for a new era of anti-metastatic therapies that offer hope to patients with advanced breast cancer.

References

- 1. Multiple Roles of WNT5A in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt5a as an Effector of TGFβ in Mammary Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Wnt-5a-derived hexapeptide Foxy-5 inhibits breast cancer metastasis in vivo by targeting cell motility [pubmed.ncbi.nlm.nih.gov]

Understanding the Anti-Metastatic Properties of Foxy-5 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients. The Wnt signaling pathways, a complex network of proteins, play a crucial role in embryonic development and cancer progression. The Wnt-5a protein, a member of the non-canonical Wnt pathway, has been identified as a key regulator of cell motility and has been implicated in the suppression of metastasis in several cancers. Low levels of Wnt-5a expression in primary tumors have been correlated with a poorer prognosis and an increased risk of metastatic disease.

Foxy-5 TFA is a formylated six-amino-acid peptide fragment that mimics the action of the Wnt-5a protein. It is designed to reconstitute Wnt-5a signaling in tumors with low or absent expression of this protein, thereby inhibiting cancer cell migration and invasion. This technical guide provides an in-depth overview of the anti-metastatic properties of this compound, detailing the underlying mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Reconstituting Non-Canonical Wnt-5a Signaling

Foxy-5 acts as a Wnt-5a agonist, binding to and activating Wnt-5a receptors, primarily Frizzled-2 (Fzd2), Frizzled-5 (Fzd5), and the receptor tyrosine kinase-like orphan receptor 2 (ROR2). This binding initiates a cascade of intracellular signaling events characteristic of the non-canonical Wnt pathway, which is independent of β-catenin, a hallmark of the canonical Wnt pathway.

The activation of the Wnt-5a pathway by Foxy-5 leads to an increase in intracellular free calcium ([Ca2+]), which in turn activates calcium-dependent signaling molecules such as Calcium/Calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C (PKC). These signaling events ultimately lead to the reorganization of the actin cytoskeleton, which is crucial for cell movement. By modulating these pathways, Foxy-5 impairs the migratory and invasive capabilities of cancer cells, a critical step in the metastatic process. Importantly, Foxy-5's anti-metastatic effects are achieved without significantly affecting cell proliferation or apoptosis.[1]

Figure 1: Foxy-5 Signaling Pathway.

Quantitative Data Summary

The anti-metastatic efficacy of Foxy-5 has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of Foxy-5

| Cancer Type | Cell Line | Assay | Foxy-5 Concentration | Effect | Reference |

| Breast Cancer | 4T1 | Migration Assay | 100 µM | Inhibition of cell migration | [2] |

| Breast Cancer | 4T1 | Invasion Assay | 100 µM | Inhibition of cell invasion | [2] |

| Prostate Cancer | DU145 (WNT5A-low) | Invasion Assay | 100 µM | ~40% reduction in cell invasion | [3] |

| Prostate Cancer | PC3 (WNT5A-high) | Invasion Assay | 100 µM | No significant effect | [4] |

Table 2: In Vivo Efficacy of Foxy-5

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Primary Outcome | Efficacy | Reference |

| Breast Cancer | Orthotopic BALB/c mice | 4T1 | 40 µg Foxy-5, i.p. injection | Lung and Liver Metastasis | 70-90% inhibition of metastasis | |

| Prostate Cancer | Orthotopic xenograft NMRI nude mice | DU145-Luc (WNT5A-low) | 2 mg/kg Foxy-5, i.p. every other day | Lymph Node Metastasis | 90% inhibition (regional), 75% inhibition (distal) | |

| Prostate Cancer | Orthotopic xenograft NMRI nude mice | PC3M-Luc2 (WNT5A-high) | 2 mg/kg Foxy-5, i.p. every other day | Lymph Node Metastasis | No significant effect |

Detailed Experimental Protocols

In Vitro Cell Migration and Invasion Assays

1. Cell Culture:

-

Breast Cancer: 4T1 mouse breast cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 100 units/mL penicillin-streptomycin.

-

Prostate Cancer: Human prostate cancer cell lines DU145 (WNT5A-low) and PC3 (WNT5A-high) were maintained in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Boyden Chamber Assay (Migration and Invasion):

-

Apparatus: Transwell inserts with an 8 µm pore size polycarbonate membrane were used. For invasion assays, the membrane was coated with Matrigel.

-

Procedure:

-

Cells were serum-starved for 24 hours prior to the assay.

-

The lower chamber of the Boyden chamber was filled with complete medium (containing FBS as a chemoattractant).

-

A suspension of 5 x 10^4 cells in serum-free medium, with or without Foxy-5 (100 µM), was added to the upper chamber.

-

The chambers were incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Non-migrated cells on the upper surface of the membrane were removed with a cotton swab.

-

Cells that had migrated or invaded to the lower surface of the membrane were fixed and stained with a Diff-Quik staining kit.

-

The number of migrated/invaded cells was quantified by counting the cells in several random microscopic fields.

-

Figure 2: Boyden Chamber Assay Workflow.

In Vivo Orthotopic Metastasis Models

1. Animal Models:

-

Breast Cancer: Female BALB/c mice were used for the 4T1 orthotopic model.

-

Prostate Cancer: Male immunodeficient NMRI nude mice were used for the DU145 and PC3 orthotopic xenograft models.

2. Tumor Cell Inoculation:

-

Breast Cancer (4T1 cells): 1 x 10^5 4T1 cells were injected into the mammary fat pad of BALB/c mice.

-

Prostate Cancer (DU145-Luc and PC3M-Luc2 cells): 1 x 10^6 luciferase-labeled DU145 or PC3 cells were injected orthotopically into the prostate of NMRI nude mice.

3. Foxy-5 Treatment:

-

Breast Cancer: Mice received intraperitoneal (i.p.) injections of Foxy-5 (40 µg) or vehicle control.

-

Prostate Cancer: Once tumors were established (1-3 weeks post-inoculation), mice were treated with Foxy-5 (2 mg/kg in 0.9% NaCl) or vehicle via i.p. injection every other day.

4. Metastasis Quantification:

-

Breast Cancer: At the end of the experiment, lungs and livers were harvested, and the number of metastatic nodules on the organ surface was counted.

-

Prostate Cancer: Metastatic spread to regional and distal lymph nodes was monitored and quantified weekly using in vivo bioluminescence imaging (BLI). At the end of the study, lymph nodes were excised, and the bioluminescent signal was quantified.

Figure 3: In Vivo Orthotopic Metastasis Study Workflow.

Conclusion and Future Directions

The preclinical data strongly support the anti-metastatic properties of this compound in cancer models with low Wnt-5a expression. By mimicking the natural inhibitory function of Wnt-5a on cell migration and invasion, Foxy-5 presents a targeted therapeutic strategy to combat the spread of cancer. The lack of effect on cell proliferation and apoptosis suggests a favorable safety profile and potential for combination with cytotoxic therapies that target the primary tumor.

Phase I clinical trials have established a good safety and tolerability profile for Foxy-5. A Phase Ib study has identified a dose level with clear biological effect in patient tumor tissue. Further clinical development, including Phase II studies, is underway to evaluate the efficacy of Foxy-5 in preventing metastasis in patients with cancers such as colon, prostate, and breast cancer that exhibit low Wnt-5a levels. The continued investigation of Foxy-5 holds promise for a new class of anti-metastatic agents that could significantly improve patient outcomes.

References

- 1. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How can I influence Graphviz/dot to make nicer control-flow graphs by removing snaking and better edge crossings? - Stack Overflow [stackoverflow.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Establishing a Foxy-5 TFA Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxy-5, a hexapeptide mimic of Wnt-5a, has demonstrated potential as an anti-metastatic agent in preclinical studies. It functions by activating non-canonical Wnt signaling pathways, which can inhibit cancer cell migration, invasion, and reduce the population of cancer stem cells (CSCs). This document provides detailed protocols for establishing a subcutaneous xenograft mouse model using human colorectal cancer cell lines (HT-29 and Caco-2) to evaluate the efficacy of Foxy-5 TFA (Trifluoroacetate).

Data Presentation

Efficacy of Foxy-5 on Tumor Growth in Colorectal Cancer Xenograft Models

The following tables summarize the quantitative data on the effect of Foxy-5 treatment on tumor volume in nude mice bearing HT-29 and Caco-2 xenografts.

Table 1: Effect of Foxy-5 on HT-29 Xenograft Tumor Volume

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | 100 ± 8.2 | 250 ± 15.6 | 550 ± 25.1 | 900 ± 38.7 | 1300 ± 55.4 |

| Foxy-5 (5 mg/kg) | 100 ± 7.9 | 220 ± 14.1 | 450 ± 21.3 | 700 ± 30.2 | 950 ± 41.8 |

Table 2: Effect of Foxy-5 on Caco-2 Xenograft Tumor Volume

| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |

| Vehicle Control | 100 ± 9.1 | 230 ± 16.8 | 500 ± 23.5 | 850 ± 35.1 | 1200 ± 50.9 |